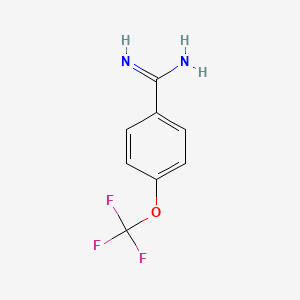

4-(Trifluoromethoxy)benzimidamide

Description

4-(Trifluoromethoxy)benzimidamide (chemical formula: C₈H₆F₃N₂O) is a benzimidamide derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the aromatic ring. The trifluoromethoxy group enhances the compound’s electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. It is frequently utilized in the preparation of bioactive molecules, such as inhibitors and receptor agonists, due to its ability to modulate solubility, metabolic stability, and binding affinity .

The compound’s synthesis often involves coupling reactions between 4-(trifluoromethoxy)benzaldehyde and hydroxylamine derivatives, followed by cyclization or functionalization steps. For example, in the synthesis of IACS-28258, N-hydroxy-4-(trifluoromethoxy)benzimidamide is reacted with carboxylic acids to form oxadiazole-containing intermediates .

Properties

IUPAC Name |

4-(trifluoromethoxy)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNQVCMKCKPXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399012 | |

| Record name | 4-(trifluoromethoxy)benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313240-72-1 | |

| Record name | 4-(trifluoromethoxy)benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Trifluoromethoxy)benzimidamide typically involves the reaction of benzimidamide with trifluoromethanol. The reaction conditions often require the use of a base such as sodium hydride to facilitate the formation of the trifluoromethoxy group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Biological Applications

Enzyme Inhibition

One of the primary applications of 4-(Trifluoromethoxy)benzimidamide is its role as an inhibitor of trypsin-like serine proteases. These enzymes are crucial in numerous biological processes such as digestion, blood coagulation, and immune responses. The inhibition of these enzymes allows researchers to explore their specific functions within biological systems.

Potential Therapeutic Uses

The compound has shown promise in therapeutic contexts, particularly concerning anti-inflammatory and anticancer activities. Its unique trifluoromethoxy group enhances its reactivity and selectivity towards biological targets, making it a candidate for drug development aimed at treating various diseases.

Research Findings

Case Studies on Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition Studies: Investigations into its interaction with serine proteases reveal that it can selectively inhibit these enzymes, providing insights into their roles in different physiological processes.

- Anticancer Potential: Compounds derived from or related to this compound have been identified as potential apoptosis inducers against specific cancer cell lines, demonstrating its utility in cancer research .

Comparative Analysis with Related Compounds

A comparison table illustrates how this compound differs from structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-(Trifluoromethyl)benzamidine | Trifluoromethyl group | Stronger electron-withdrawing effect |

| 4-Methoxybenzamidine | Methoxy group | Less hydrophobic compared to trifluoromethoxy |

| Benzamidine | Basic benzamidine structure | Lacks electron-withdrawing groups |

The presence of the trifluoromethoxy group enhances the lipophilicity and potential enzyme interaction capabilities of this compound compared to its analogs.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzimidamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a systematic comparison of 4-(trifluoromethoxy)benzimidamide with its structural analogs, focusing on substituents, molecular properties, synthesis routes, and applications.

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- The trifluoromethoxy group (-OCF₃) in this compound provides stronger electron-withdrawing effects compared to the trifluoromethyl (-CF₃) group in 4-(trifluoromethyl)benzamidine. This difference influences their reactivity in nucleophilic substitution and cyclization reactions .

- Chlorine substitution (e.g., in 3-chloro-N-hydroxy-4-(trifluoromethoxy)benzimidamide) enhances steric hindrance and alters metabolic stability, making it a candidate for antimalarial drug design .

Biological Activity :

- 4-(Benzyloxy)benzimidamide derivatives exhibit potent agonist activity against MRGPRX1 receptors, a target for pain therapeutics, due to the benzyloxy group’s ability to penetrate lipid membranes .

- This compound-based oxadiazoles (e.g., IACS-28258) inhibit mitochondrial complex I, demonstrating utility in cancer research .

Synthetic Accessibility :

- The trifluoromethoxy group is more challenging to introduce synthetically compared to trifluoromethyl , often requiring specialized reagents like trifluoromethylating agents or oxidative conditions .

Biological Activity

4-(Trifluoromethoxy)benzimidamide (CAS No. 313240-72-1) is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with a trifluoromethoxy group, which significantly influences its pharmacological properties. The presence of the trifluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on mutant isocitrate dehydrogenase (IDH), which plays a crucial role in cellular metabolism and is implicated in several cancers, including gliomas and acute myeloid leukemia (AML) .

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

Structure-Activity Relationships (SAR)

The SAR studies surrounding this compound highlight the importance of substituents on the benzimidazole framework. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which correlates with increased biological activity. Compounds with similar structural motifs have been evaluated for their efficacy against various targets, revealing that modifications can lead to significant changes in potency and selectivity .

Case Studies

- Inhibition of Mutant IDH : A study focused on the development of compounds targeting mutant IDH found that this compound was effective in inhibiting cell proliferation associated with these mutations. The compound's ability to interfere with the neomorphic activity of IDH was particularly noted in glioma models .

- Antimicrobial Screening : While direct studies on antimicrobial properties are scarce, related compounds with trifluoromethyl substitutions have exhibited enhanced activity against various pathogens. This suggests a potential for this compound to be explored further in this area .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 4-(Trifluoromethoxy)benzimidamide derivatives, and what experimental precautions are critical?

A robust synthesis involves coupling 4-(trifluoromethoxy)benzoyl chloride with hydroxylamine derivatives under controlled conditions. For example, N-(Benzyloxy)-4-(trifluoromethyl)benzamide is synthesized via a two-step process: (1) reaction of O-benzyl hydroxylamine hydrochloride with 4-(trifluoromethyl)benzoyl chloride in dichloromethane and sodium carbonate, followed by (2) purification via column chromatography . Critical precautions include:

- Conducting a hazard analysis for reagents like trichloroisocyanuric acid and sodium pivalate.

- Using proper ventilation due to the mutagenic potential of intermediates (e.g., Ames II testing revealed mutagenicity comparable to benzyl chloride) .

Q. How can researchers effectively purify and characterize this compound analogs?

Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from diethyl ether/pentane mixtures. Characterization methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., trifluoromethoxy group at C4).

- Mass spectrometry (ESI-MS) : For molecular ion validation (e.g., m/z 415.4 for a benzamide derivative) .

- Elemental analysis : To verify purity (>95%) .

Q. What are the key physicochemical properties of this compound precursors?

| Compound | Boiling Point | Density (g/cm³) | CAS RN |

|---|---|---|---|

| 4-(Trifluoromethoxy)benzoyl chloride | 90–92°C (15 mmHg) | 1.425 | 36823-88-8 |

| 4-(Trifluoromethoxy)benzylamine | 57–60°C (10 mmHg) | N/A | 93919-56-3 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound analogs?

SAR strategies include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and lipophilicity. For example, replacing the benzyloxy group with a pivaloyloxy group reduces mutagenicity .

- Scaffold hybridization : Combining the benzimidamide core with pyrimidine or thiophene moieties (e.g., thieno[2,3-d]pyrimidin-2-yl derivatives) improves antibacterial activity .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or enzyme inhibition data may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923).

- Structural impurities : Validate compound purity via HPLC (>99%) before biological testing .

- Target selectivity : Use kinase profiling panels to confirm specificity (e.g., off-target effects on non-pptase enzymes) .

Q. What methodologies are effective for optimizing reaction yields in large-scale syntheses?

- Solvent selection : Acetonitrile improves solubility of sodium pivalate in coupling reactions .

- Temperature control : Maintaining 0–5°C during acyl chloride formation prevents decomposition .

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance Suzuki-Miyaura cross-coupling efficiency for aryl intermediates .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing ortho vs. para trifluoromethoxy protons).

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Methodological Notes

- Safety protocols : Always conduct DSC analysis to identify thermally unstable intermediates (e.g., decomposition above 150°C) and adhere to ACS hazard guidelines for mutagenic compounds .

- Data reproducibility : Share synthetic procedures and spectral data via platforms like PubChem (https://pubchem.ncbi.nlm.nih.gov ) to facilitate cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.